2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group and a fluoro-substituted xanthene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide typically involves multiple steps:
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Formation of the Chlorophenoxy Intermediate
Starting Material: 4-chlorophenol
Reaction: 4-chlorophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(4-chlorophenoxy)acetic acid.
Conditions: Reflux in an aqueous medium.
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Synthesis of the Fluoro-substituted Xanthene
Starting Material: 5-fluoro-9H-xanthene-9-one
Reaction: The xanthene derivative is synthesized through a Friedel-Crafts acylation reaction using fluorobenzene and phthalic anhydride.
Conditions: Anhydrous aluminum chloride as a catalyst, conducted under inert atmosphere.
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Coupling Reaction
Starting Materials: 2-(4-chlorophenoxy)acetic acid and 5-fluoro-9H-xanthene-9-one
Reaction: The two intermediates are coupled using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Conditions: Conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Conducted in acidic or basic medium.
Products: Oxidation of the phenoxy group can lead to the formation of quinones.
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Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents.
Products: Reduction of the carbonyl group in the xanthene moiety to form alcohol derivatives.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Conditions: Conducted under light or heat.
Products: Halogenated derivatives at the phenoxy or xanthene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: N-bromosuccinimide, N-chlorosuccinimide.
Catalysts: Aluminum chloride, DMAP.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Analytical Standards: Employed as standards in chromatographic techniques.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Cell Signaling Research: Studied for its effects on cellular signaling pathways.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Anticancer Research: Evaluated for its cytotoxic effects on cancer cell lines.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cellular signaling pathways, it may modulate the activity of key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(5-fluoro-9H-xanthen-3-yl)acetamide: Lacks the oxo group in the xanthene moiety.
2-(4-bromophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide: Substitutes chlorine with bromine in the phenoxy group.
2-(4-chlorophenoxy)-N-(5-chloro-9-oxo-9H-xanthen-3-yl)acetamide: Substitutes fluorine with chlorine in the xanthene moiety.
Uniqueness
2-(4-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenoxy and fluoro-xanthene groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-fluoro-9-oxoxanthen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO4/c22-12-4-7-14(8-5-12)27-11-19(25)24-13-6-9-15-18(10-13)28-21-16(20(15)26)2-1-3-17(21)23/h1-10H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGWBWZBHVWODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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